spectroscopic data for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (NMR, IR, MS)
spectroscopic data for 4-[(Furan-2-ylmethyl)amino]pentan-1-ol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a predictive and instructional framework for its analysis.
The molecule 4-[(Furan-2-ylmethyl)amino]pentan-1-ol incorporates several key functional groups: a furan ring, a secondary amine, and a primary alcohol. This unique combination suggests potential applications in medicinal chemistry and materials science, as furan derivatives are known to exhibit a wide range of biological activities and serve as versatile synthetic intermediates.[1][2][3] Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural elucidation, which are critical for any further investigation and application. This guide will detail the expected spectroscopic signatures of this compound and the rationale behind the analytical approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-[(Furan-2-ylmethyl)amino]pentan-1-ol, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Sample Preparation:
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Dissolve approximately 5-10 mg of a high-purity sample of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[4]
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
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Expected ¹H NMR Spectrum
The expected proton NMR spectrum of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol in CDCl₃ would exhibit distinct signals for each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | dd | 1H | H-5 (furan) | The proton at the 5-position of the furan ring is coupled to H-4 and H-3. |
| ~6.30 | dd | 1H | H-4 (furan) | Coupled to H-5 and H-3. |
| ~6.20 | d | 1H | H-3 (furan) | Coupled to H-4. |
| ~3.80 | s | 2H | -CH₂- (furfuryl) | Methylene protons adjacent to the furan ring and the amine. |
| ~3.65 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~2.80 | m | 1H | -CH-NH- | Methine proton at the 4-position of the pentanol chain. |
| ~1.50-1.70 | m | 4H | -CH₂-CH₂- | Methylene protons of the pentanol backbone. |
| ~1.20 | d | 3H | -CH₃ | Methyl protons at the 5-position of the pentanol chain. |
| Broad | s | 2H | -NH-, -OH | Exchangeable protons; signal may vary in position and intensity. |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-2 (furan) | Quaternary carbon of the furan ring attached to the methylene group. |
| ~142 | C-5 (furan) | Protonated carbon of the furan ring. |
| ~110 | C-4 (furan) | Protonated carbon of the furan ring. |
| ~107 | C-3 (furan) | Protonated carbon of the furan ring. |
| ~63 | -CH₂-OH | Carbon bearing the primary alcohol. |
| ~55 | -CH-NH- | Methine carbon attached to the nitrogen. |
| ~45 | -CH₂- (furfuryl) | Methylene carbon between the furan and the amine. |
| ~35-40 | -CH₂-CH₂- | Methylene carbons of the pentanol backbone. |
| ~20 | -CH₃ | Methyl carbon. |
Note: The chemical shifts for furan carbons are based on known values for similar structures.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
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Neat (liquid sample): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
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KBr Pellet (solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
Instrumental Parameters:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
Expected IR Spectrum
The IR spectrum of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol will display characteristic absorption bands for its functional groups.
| Frequency Range (cm⁻¹) | Vibration | Assignment |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3400 - 3300 (sharp, medium) | N-H stretch | Secondary amine |
| 3150 - 3100 | =C-H stretch | Furan |
| 2960 - 2850 | C-H stretch | Aliphatic |
| ~1580, 1500, 1450 | C=C stretch | Furan ring |
| 1250 - 1000 | C-O stretch | Primary alcohol |
| 1150 - 1085 | C-N stretch | Amine |
| ~1020 | C-O-C stretch | Furan ring[6] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol for MS Data Acquisition
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
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Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of polar molecules.[4]
Instrumental Parameters:
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
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Mass Range: m/z 50 - 500.
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Ionization Mode: Positive ion mode is generally preferred for amines.
Expected Mass Spectrum
The molecular formula of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol is C₁₀H₁₇NO₂. The expected molecular weight is approximately 183.25 g/mol .
ESI-MS:
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[M+H]⁺: An intense peak is expected at m/z 184.13, corresponding to the protonated molecule.
EI-MS:
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Molecular Ion (M⁺): A peak at m/z 183 may be observed, though it might be weak due to facile fragmentation.
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Key Fragment Ions:
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m/z 165: Loss of H₂O (18 amu) from the molecular ion.
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m/z 152: Loss of CH₂OH (31 amu) from the molecular ion.
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m/z 96: Cleavage of the C-N bond, resulting in the furfurylamine cation.
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m/z 81: A characteristic fragment of the furan ring, corresponding to the furfuryl cation.
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Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of 4-[(Furan-2-ylmethyl)amino]pentan-1-ol. By employing a combination of NMR, IR, and MS techniques, researchers can gain a detailed understanding of its molecular architecture. The predicted data and methodologies presented here serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related novel compounds. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the elucidated structure, which is paramount for advancing drug discovery and development efforts.
References
-
Asghari, S., Ramezani, M., & Safavi, M. (2014). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Research in Pharmaceutical Sciences, 9(4), 265–273. Available from: [Link]
-
Märk, J., Pollien, P., Lindinger, C., Blank, I., & Märk, T. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Journal of Agricultural and Food Chemistry, 54(7), 2786–2793. Available from: [Link]
-
Chen, B.-H., Lin, Y.-C., Leong, U. I., & Shen, Y.-C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 748. Available from: [Link]
-
PubChem. 2-(Aminomethyl)pentan-1-ol. Available from: [Link]
-
Ahmad, S., & Ali, A. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 4991. Available from: [Link]
-
Brückner, H., & Fujii, N. (2011). Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. Journal of Agricultural and Food Chemistry, 59(15), 8254–8262. Available from: [Link]
-
Tantawy, A. H., & El-Azab, A. S. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 253-266. Available from: [Link]
-
White, R. H. (1988). Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran. Biochemistry, 27(8), 2943–2949. Available from: [Link]
-
Peterson, L. A., Naruko, K. C., & Peterson, L. A. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Chemical Research in Toxicology, 25(5), 1073–1084. Available from: [Link]
-
PubChem. (+)-2-Methyl-1-pentanol. Available from: [Link]
-
Szafraniec, J., Antoszczak, M., Wujec, M., & Szafraniec, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(1), 141–150. Available from: [Link]
-
Van Acker, T., Van den Bosch, S., & Sels, B. F. (2016). Molecular structure and composition elucidation of an industrial humin and its fractions. RSC Advances, 6(101), 99066-99077. Available from: [Link]
-
Fay, L. B., Huynh-Ba, T., & Blank, I. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5126–5132. Available from: [Link]
- Dumesic, J. A., & Roman-Leshkov, Y. (2014). Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. Google Patents.
-
Tamariz, J., & Perez, A. L. (2015). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. Molecules, 20(8), 14694–14710. Available from: [Link]
-
Wójtowicz, A., Szafraniec-Szczęsny, J., Antoszczak, M., Wujec, M., & Szafraniec, M. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4699. Available from: [Link]
-
PubChem. 1-Pentanol. Available from: [Link]
-
Abdrakhmanov, I. B., Sagitdinova, K. F., & Sharafutdinova, D. R. (2021). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION, 1(D4), 1-6. Available from: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
Wikipedia. 5-Amino-1-pentanol. Available from: [Link]
-
Furdík, M., & Pakan, M. (1965). On Furan Derivatives. XVII. Preparation and Infra-red Spectra of 5-Aminofuroates. Chemical Papers, 19(8), 629-635. Available from: [Link]
-
NextSDS. (R)-2-AMINO-1-(FURAN-2-YL)-ETHANOL. Available from: [Link]
